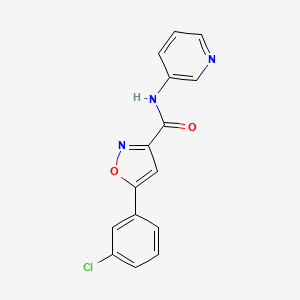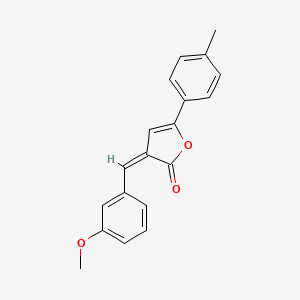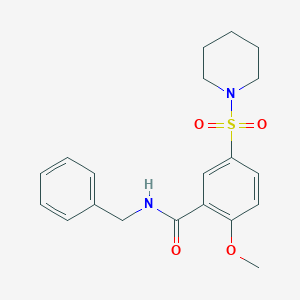
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide
説明
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide, also known as CLP257, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent and selective activator of the potassium channel KCNQ2/3, which plays a crucial role in regulating neuronal excitability.
作用機序
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of KCNQ2/3 channels, which are voltage-gated potassium channels that regulate the excitability of neurons. When these channels are activated, they allow the flow of potassium ions out of the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide binds to a specific site on the KCNQ2/3 channel, which enhances the channel's sensitivity to voltage and increases its open probability, leading to increased potassium ion efflux and reduced neuronal excitability.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to have potent anticonvulsant, analgesic, and anti-migraine effects in preclinical studies. In animal models of epilepsy, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce the frequency and severity of seizures and increase the seizure threshold. In models of neuropathic pain, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce pain behaviors and increase pain thresholds. In models of migraine, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been shown to reduce the frequency and severity of migraine attacks.
実験室実験の利点と制限
One of the main advantages of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is its high selectivity for KCNQ2/3 channels, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is also highly potent, which allows for lower doses to be used in experiments. However, one of the limitations of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide have not been fully characterized, which may limit its clinical development.
将来の方向性
There are several potential future directions for the development of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide. One area of research is the optimization of the pharmacokinetic properties of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide to improve its bioavailability and reduce its toxicity. Another area of research is the investigation of the therapeutic potential of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of novel compounds that target KCNQ2/3 channels may lead to the discovery of more potent and selective activators with improved pharmacokinetic properties.
科学的研究の応用
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. Studies have shown that 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide can selectively activate KCNQ2/3 channels, which are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. By activating these channels, 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide can reduce neuronal hyperexcitability and prevent the onset of seizures, neuropathic pain, and migraine attacks.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-3-10(7-11)14-8-13(19-21-14)15(20)18-12-5-2-6-17-9-12/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAVIWZRNUPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B4739877.png)

![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)
![N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4739911.png)
![N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4739937.png)
![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)
